4-((6-Bromohexyl)oxy)-3-chloroanisole

Description

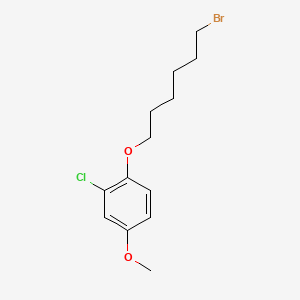

4-((6-Bromohexyl)oxy)-3-chloroanisole is a halogenated anisole derivative featuring a bromohexyloxy chain at the 4-position and a chlorine substituent at the 3-position of the methoxybenzene ring. The chloro and methoxy substituents likely influence electronic characteristics, such as electron-withdrawing/donating effects, which are critical in tuning optoelectronic or biochemical interactions.

Properties

CAS No. |

56219-58-0 |

|---|---|

Molecular Formula |

C13H18BrClO2 |

Molecular Weight |

321.64 g/mol |

IUPAC Name |

1-(6-bromohexoxy)-2-chloro-4-methoxybenzene |

InChI |

InChI=1S/C13H18BrClO2/c1-16-11-6-7-13(12(15)10-11)17-9-5-3-2-4-8-14/h6-7,10H,2-5,8-9H2,1H3 |

InChI Key |

UKOSNWUWCKENON-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OCCCCCCBr)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural analogs and their properties, inferred from the evidence:

Key Observations:

- Bromohexyl Chain Impact : The bromohexyl group in DPP derivatives and thiophene-based compounds enhances self-assembly and optoelectronic tuning. For example, DPP2+ NPs exhibit mitochondria-targeting capabilities due to imidazole-bromohexyl synergies , while the bromohexyl-thiophene derivative shows UV absorption at 339 nm, critical for solar energy applications .

- Chloro/Methoxy Substituents : Chloro groups (as in 3-(4-chlorophenyl)-pyrazole) increase thermal stability (m.p. >200°C) and intermolecular interactions , whereas methoxy groups (e.g., in 4-methoxybenzyl chloride) improve solubility and serve as directing groups in electrophilic substitutions .

- Synthetic Flexibility : Bromohexyl chains enable cross-coupling reactions (e.g., Heck reaction in thiophene derivatives ), while triazine cores (as in compound 5l ) provide rigidity for polymer backbones.

Physicochemical Properties

- UV/Vis Absorption: Bromohexyl-containing thiophene derivatives exhibit absorption peaks between 315–376 nm, influenced by conjugation length and substituent electron effects . Chloroanisole derivatives likely show similar bathochromic shifts compared to non-halogenated analogs.

- Thermal Stability : Chloro-substituted compounds (e.g., pyrazole-carbothioamide ) demonstrate higher melting points (>200°C) than methoxy-dominated analogs (e.g., 4-methoxybenzyl chloride, liquid at room temperature ).

- Solubility: Bromohexyl chains may enhance lipid solubility, as seen in DPP-based nanoparticles , whereas polar groups (e.g., NH2 in pyrazole derivatives ) improve aqueous compatibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.